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molecular formula C6H7N3O B027896 1-(2-Aminopyrimidin-4-yl)ethanone CAS No. 106157-82-8

1-(2-Aminopyrimidin-4-yl)ethanone

Cat. No. B027896
M. Wt: 137.14 g/mol
InChI Key: XDKSEDDZHXZRKQ-UHFFFAOYSA-N
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Patent
US07307088B2

Procedure details

To 4-(1,1-dimethoxy-ethyl)-pyrimidin-2-ylamine (Step A, 15 g, 81.87 mmol) was added HCOOH (70.0 mL). The resulting mixture was stirred at RT under argon for 3 h. The mixture was evaporated to dryness. The solid was recrystallized from EtOH to give a brown solid. MS m/z:138.2(M+H). Calc'd for C6H8N3O: 138.14.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([NH2:13])[N:8]=1)(OC)[CH3:4]>C(O)=O>[NH2:13][C:9]1[N:8]=[C:7]([C:3](=[O:2])[CH3:4])[CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC(C)(OC)C1=NC(=NC=C1)N
Name
Quantity
70 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at RT under argon for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from EtOH
CUSTOM
Type
CUSTOM
Details
to give a brown solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC1=NC=CC(=N1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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